molecular formula C8H7ClN2O B11722919 4-Chloro-2-ethylfuro[3,2-d]pyrimidine

4-Chloro-2-ethylfuro[3,2-d]pyrimidine

Cat. No.: B11722919
M. Wt: 182.61 g/mol
InChI Key: JZRSRZCFCFCJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethylfuro[3,2-d]pyrimidine: is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrimidine ring This compound is characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the furan ring

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-2-ethylfuro[3,2-d]pyrimidine

InChI

InChI=1S/C8H7ClN2O/c1-2-6-10-5-3-4-12-7(5)8(9)11-6/h3-4H,2H2,1H3

InChI Key

JZRSRZCFCFCJMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)OC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylfuro[3,2-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-ethylfuran and 4-chloropyrimidine.

    Cyclization Reaction: The key step involves the cyclization of 2-ethylfuran with 4-chloropyrimidine under specific reaction conditions. This can be achieved using a suitable catalyst and solvent system.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Key Reaction Mechanisms

Cyclization Mechanism :

  • Nucleophilic Attack : A carbonyl group in the precursor undergoes attack by a nucleophile (e.g., from guanidine).

  • Ring Opening : The lactone ring opens, forming an intermediate stabilized by enolization.

  • Dehydration : Elimination of water or other small molecules completes the cyclization .

Substitution Reactions :

  • Nucleophilic Aromatic Substitution : Chloride groups may undergo substitution with nucleophiles (e.g., ethoxide) under basic conditions (e.g., sodium ethoxide in ethanol) .

  • Cross-Coupling : Potential for palladium-catalyzed reactions, though specific applications for this compound are not detailed in the literature.

Reaction Conditions and Optimization

Parameter Details Source
Cyclization Acidic/basic conditions (e.g., ethanol with sodium ethoxide)
Substitution Nucleophilic aromatic substitution using EtONa in EtOH at 20°C
Yield Optimization Controlled molar ratios (e.g., excess ethyl cyanoacetate)

Potential Derivatization Reactions

The compound’s structure allows for further functionalization:

  • Substitution : Replacement of chlorine with other groups (e.g., alkoxides) via nucleophilic aromatic substitution .

  • Acylation : Introduction of acyl groups using acid chlorides or esters .

  • Biological Targeting : The planar furo-pyrimidine scaffold enables interactions with enzymes/receptors, though specific examples for this compound are not detailed.

Yield and Purity Considerations

While direct yield data for 4-Chloro-2-ethylfuro[3,2-d]pyrimidine is limited, analogous syntheses (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) achieve >99.5% purity without additional purification through optimized multi-step routes .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Kinase Inhibitors : 4-Chloro-2-ethylfuro[3,2-d]pyrimidine serves as a scaffold for developing potential therapeutic agents, particularly kinase inhibitors. These inhibitors are crucial in treating various diseases, including cancer and inflammatory conditions. The compound's structure allows for modifications that can enhance selectivity and potency against specific kinases involved in disease pathways.
    • Anti-inflammatory Drugs : The compound has been explored for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications.
  • Organic Synthesis
    • Intermediate in Synthesis : It is utilized as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations that are valuable in synthetic chemistry.
  • Biological Studies
    • Cellular Pathway Investigation : Researchers employ this compound to study its effects on various cellular pathways and molecular targets. This includes examining how it interacts with enzymes and receptors that are critical in disease processes.
  • Industrial Applications
    • Specialty Chemicals : The compound finds applications in developing specialty chemicals and materials with unique properties, contributing to advancements in material science.

Case Study 1: Kinase Inhibition

In a study focusing on the development of kinase inhibitors derived from this compound, researchers synthesized various derivatives and tested their efficacy against specific kinases implicated in cancer progression. Results indicated that certain derivatives exhibited significant inhibitory activity, leading to reduced cell proliferation in cancer cell lines.

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory properties of this compound by evaluating its effects on cytokine production in immune cells. The results demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 2-Chlorothieno[3,2-d]pyrimidine
  • 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine

Uniqueness

4-Chloro-2-ethylfuro[3,2-d]pyrimidine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its ethyl group at the 2-position and chlorine atom at the 4-position of the furan ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications in various fields.

Biological Activity

4-Chloro-2-ethylfuro[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the furo[3,2-d]pyrimidine class, which has been explored for various biological applications. Its molecular formula is C9H8ClN3OC_9H_8ClN_3O with a molecular weight of 213.63 g/mol. The presence of the chloro group at the 4-position and the ethyl substituent at the 2-position are crucial for its biological activity.

Tyrosine Kinase Inhibition

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit substantial inhibitory effects on various tyrosine kinases (TKIs). For instance, compounds with similar structures have shown high activity against ZAP-70 and SYK kinases, which are implicated in lymphoid malignancies. In one study, certain pyrido[2,3-d]pyrimidin-7(8H)-ones demonstrated over 90% inhibition of ZAP-70 activity .

Antitumor Activity

The antitumor potential of furo[3,2-d]pyrimidines has been evaluated against several cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit the growth of lung and pancreatic cancer cells effectively. For example, a study reported IC50 values as low as 72 nM for certain analogs . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhance potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituents at the 4-position : The introduction of electron-withdrawing groups such as chloro enhances inhibitory activity against kinases .
  • Hydrophobic interactions : Modifications that increase hydrophobicity often lead to improved binding affinity and biological efficacy .

Table 1: Summary of SAR Findings

CompoundSubstituentIC50 (nM)Target Kinase
A1Chloro72ZAP-70
B1Ethyl13EGFR
C1Methyl45SYK

Case Study 1: Antitumor Efficacy in Cell Lines

A series of furo[3,2-d]pyrimidines were tested against various cancer cell lines using the MTT assay. The most promising compound exhibited an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells and showed minimal toxicity towards normal HEK293T cells . This selective toxicity suggests potential for therapeutic application in lymphoma treatment.

Case Study 2: Kinase Inhibition Mechanism

The mechanism by which this compound inhibits kinase activity was investigated through molecular docking studies. The compound was found to bind effectively within the ATP-binding site of ZAP-70, leading to a conformational change that prevents substrate phosphorylation . This insight into its mechanism offers a pathway for further drug design.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-ethylfuro[3,2-d]pyrimidine and its derivatives?

The synthesis typically involves:

  • Chlorination : Reacting pyrimidine precursors with POCl₃ to introduce chlorine at the 4-position .
  • Amine coupling : Using DIPEA as a catalyst to couple ethyl or substituted ethylamines at the 2-position under reflux (80–85°C) in 1,4-dioxane .
  • Purification : Column chromatography and recrystallization to isolate intermediates, followed by LCMS (Agilent 6100) and NMR (¹H/¹³C) for purity validation (≥95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) to confirm substituent positions and coupling constants .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Melting point analysis : To assess compound purity and crystallinity .

Q. What safety protocols are recommended when handling chlorinated pyrimidine derivatives?

  • PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods or gloveboxes to manage toxic fumes (e.g., POCl₃) .
  • Waste disposal : Segregate halogenated waste and use certified biohazard disposal services .

Advanced Research Questions

Q. How can multi-targeting agents based on this compound be designed for Alzheimer’s disease (AD)?

  • Pharmacophore integration : Combine:
  • Ab aggregation inhibitors : C4 phenethylamine groups enhance Aβ40/42 inhibition (e.g., compound 8h , IC₅₀ = 900 nM) .
  • Cholinesterase inhibitors : C2 dimethylamine groups improve AChE/BuChE inhibition (e.g., 8e , BuChE IC₅₀ = 100 nM) .
  • Iron chelators : Pyrido[3,2-d]pyrimidine derivatives (e.g., 10b ) achieve 23.6% Fe²⁺ chelation at 50 µM .
    • Validation : Use Thioflavin T fluorescence (λₑₓ = 440 nm, λₑₘ = 490 nm) for Aβ inhibition and Ellman’s assay for cholinesterase activity .

Q. What structure-activity relationships (SAR) govern Aβ42 vs. Aβ40 inhibition in chloro-substituted derivatives?

  • Chlorine position : 8-Cl derivatives (e.g., 13c ) show superior Aβ42 inhibition (IC₅₀ = 1.8 µM) vs. 6-Cl or 7-Cl isomers .
  • Substituent effects : C2 isopropyl groups enhance Aβ40 inhibition (e.g., 8h ), while 3,4-dimethoxyphenethyl at C4 improves Aβ42 selectivity (e.g., 9h , IC₅₀ < 1.5 µM) .
  • Contradictions : C6-Cl derivatives (e.g., 13a ) are less potent against Aβ42 than Aβ40, necessitating TEM imaging to validate fibril disruption .

Q. How can contradictory data on cholinesterase inhibition be resolved for structurally similar analogs?

  • Mechanistic studies : Perform molecular docking (Discovery Studio 4.0) to compare binding modes. For example, 12b binds hAChE via Trp82 interactions, while 8e targets hBuChE’s catalytic triad (His447, Ser203) .
  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What methodologies quantify iron-chelating capacity in pyrimidine derivatives?

  • Colorimetric assay : Dissolve compounds in methanol (10⁻⁵ M), add FeSO₄, and measure absorbance at 562 nm after 30 min. Chelation % = [(A₀ − A₁)/A₀] × 100, where A₀ = Fe²⁺ control .

Q. How are molecular docking protocols optimized for predicting anti-AD activity?

  • Protein preparation : Use X-ray structures (e.g., hAChE PDB:1B41; Aβ dimer PDB:2LMN) .
  • Docking parameters : LibDock algorithm with 15 Å binding site radius; prioritize polar contacts (H-bonds) and π-π stacking .
  • Validation : Compare docking scores with experimental IC₅₀ values (e.g., 8h ’s −4.45 kcal/mol binding energy correlates with 900 nM potency) .

Q. What strategies improve in vitro-to-in vivo translation for pyrimidine-based therapeutics?

  • ADME profiling : Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier permeability (PAMPA) .
  • Toxicity screening : Use zebrafish models to evaluate neurotoxicity and hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.